2-[(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzamide
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Overview
Description
2-[(Tricyclo[3311~3,7~]dec-1-ylcarbamoyl)amino]benzamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzamide typically involves multiple steps. One common method includes the reaction of tricyclo[3.3.1.1~3,7~]dec-1-ylamine with benzoyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetic acid
- Adapalene
- Tricyclo[3.3.1.1~3,7~]decane-1-carbonitrile
Uniqueness
2-[(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzamide is unique due to its specific tricyclic structure and the presence of both carbamoyl and benzamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H23N3O2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(1-adamantylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H23N3O2/c19-16(22)14-3-1-2-4-15(14)20-17(23)21-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H2,19,22)(H2,20,21,23) |
InChI Key |
IRKWBWUMEDGBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
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